molecular formula C27H33N3O2S B15099308 N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide

N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide

Cat. No.: B15099308
M. Wt: 463.6 g/mol
InChI Key: YWGLFTSQQASXSC-UHFFFAOYSA-N
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Description

The compound N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide is a benzamide derivative featuring a thiophene core substituted with ethyl, ethylpiperazine, and 2-methoxyphenyl groups. Its molecular formula is C₃₀H₃₈N₃O₂S (calculated based on structural analysis).

Properties

Molecular Formula

C27H33N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-methoxyphenyl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C27H33N3O2S/c1-4-21-19-23(27(33-21)28-26(31)20-11-7-6-8-12-20)25(22-13-9-10-14-24(22)32-3)30-17-15-29(5-2)16-18-30/h6-14,19,25H,4-5,15-18H2,1-3H3,(H,28,31)

InChI Key

YWGLFTSQQASXSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3OC)N4CCN(CC4)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamide group and the piperazine moiety. Common reagents used in these reactions include ethyl bromide, piperazine, and methoxybenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and physicochemical properties of the target compound with related benzamide derivatives:

Compound Name Molecular Formula Key Substituents Structural Notes Reference
Target Compound : N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide C₃₀H₃₈N₃O₂S Ethyl (thiophene), ethylpiperazine, 2-methoxyphenyl Bulky ethylpiperazine group; electron-rich methoxy group on phenyl ring N/A
N-{5-Ethyl-3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-thienyl}benzamide () C₂₅H₂₆FN₂O₂S Ethyl (thiophene), morpholine, 4-fluorophenyl Morpholine (smaller, less basic) vs. ethylpiperazine; electron-withdrawing fluoro substituent
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () C₁₆H₁₈N₂O₂S Morpholine, thiophen-2-yl Simpler structure; crystal packing via N–H⋯O hydrogen bonds
ALW-II-41-27 () C₃₂H₃₂F₃N₅O₂S Ethylpiperazine, trifluoromethylphenyl, thiophene Trifluoromethyl group increases lipophilicity; designed as a noncompetitive inhibitor
5-Acetamido-N-...benzamide (, Compound 52) Varies (e.g., C₂₈H₃₄N₄O₂S) Cyclopentylamino-methyl thiophene, acetamido Thiophene modifications for antiviral activity (SARS-CoV-2 PLpro inhibition)
Key Observations:

Heterocyclic Amine Groups: The target’s ethylpiperazine group (vs. Morpholine derivatives (e.g., ) exhibit chair conformations in crystal structures, favoring hydrogen-bonding networks (N–H⋯O), whereas ethylpiperazine’s flexibility may reduce crystallinity .

Aromatic Ring Modifications :

  • The 2-methoxyphenyl group in the target (electron-donating) contrasts with 4-fluorophenyl (electron-withdrawing, ) and trifluoromethylphenyl (strongly lipophilic, ). These differences impact electronic density and interaction with hydrophobic enzyme pockets.

Thiophene Substituents :

  • Ethyl substitution on the thiophene (target and ) may enhance steric hindrance compared to unsubstituted thiophenes (), affecting molecular packing and binding specificity.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Morpholine-containing analogs () form stable N–H⋯O bonds in crystals, whereas the target’s ethylpiperazine may prioritize N–H⋯N or weaker van der Waals interactions due to steric constraints.
  • Lipophilicity : The trifluoromethyl group in (LogP ~4.5) increases membrane permeability compared to the target’s methoxyphenyl (predicted LogP ~3.2), highlighting trade-offs between solubility and bioavailability.

Biological Activity

N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a thiophene ring, a benzamide group, and a piperazine moiety, which contribute to its biological activity. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C27H33N3O2S
Molecular Weight 463.6 g/mol
IUPAC Name N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-methoxyphenyl)methyl]thiophen-2-yl]benzamide
InChI Key YWGLFTSQQASXSC-UHFFFAOYSA-N

The compound's structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

This compound operates through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways critical for cellular function.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in disease processes, suggesting that this compound may exhibit similar properties.
  • Cell Signaling Modulation : By altering signaling pathways, this compound could affect cell proliferation and survival, making it a potential candidate for cancer therapy.

Therapeutic Applications

Research has indicated that compounds structurally similar to this compound may have applications in treating various conditions:

  • Cancer : Preliminary studies suggest that benzamide derivatives can inhibit cancer cell growth by targeting pathways involved in cell division and apoptosis.
  • Neurological Disorders : The piperazine moiety is often associated with neuroactive properties, indicating potential use in treating conditions like anxiety or depression.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal infections, warranting further exploration of this compound in antimicrobial research.

Case Studies and Research Findings

  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that benzamide derivatives can significantly reduce cell viability through apoptosis induction. For instance, compounds with similar structures were observed to inhibit tumor growth in xenograft models.
  • Neuropharmacological Assessments : Animal studies have indicated that related piperazine-containing compounds exhibit anxiolytic effects, supporting the hypothesis that this compound could possess similar neuropharmacological properties.
  • Antimicrobial Efficacy : Research has highlighted the antibacterial properties of benzamide derivatives against strains such as Staphylococcus aureus and Escherichia coli, suggesting the need for further investigation into their potential as antimicrobial agents.

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